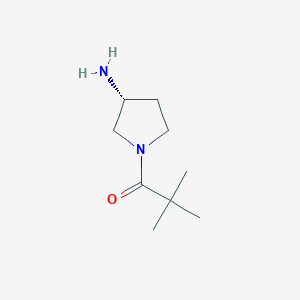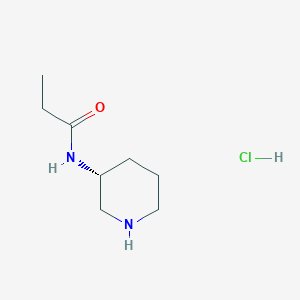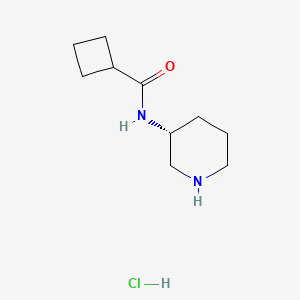![molecular formula C16H25N3O3 B3027440 tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate CAS No. 1286274-84-7](/img/structure/B3027440.png)
tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the aminopyridinyl moiety suggests potential for biological activity, as pyridine derivatives are often found in drugs and bioactive molecules.
Synthesis Analysis
The synthesis of related piperidine carboxylates typically involves multi-step reactions starting from various precursors. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate uses amination of an iodo-nitroaniline derivative, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding the compound in 52% . These methods highlight the versatility and adaptability of synthetic routes to access various piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and mass spectrometry (MS). For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using 1H NMR, 13C NMR, MS, and FT-IR techniques, and its crystal structure was evaluated using XRD . The molecular structure is further optimized using computational methods such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and cyclization, to yield compounds with potential biological activities. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . The resulting compounds are often screened for biological activities such as antibacterial and anthelmintic properties, although the activities can vary widely depending on the specific substituents and structural features of the piperidine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. X-ray diffraction studies provide information on the crystal system, space group, and unit cell parameters, which are crucial for understanding the solid-state properties of these compounds . The intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility and melting point . Additionally, the presence of functional groups like tert-butyl and aminopyridinyl can influence the compound's reactivity and interaction with biological targets.
Scientific Research Applications
Synthesis and Intermediate Roles
Synthesis of Key Intermediates : This compound is a key intermediate in the synthesis of various pharmacologically significant compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative, is critical in the synthesis of Vandetanib, an anticancer drug. It undergoes a series of reactions including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
Importance in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is a significant intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, indicating its value in developing effective drugs to overcome cancer drug resistance (Zhang et al., 2018).
Role in Synthesizing Biologically Active Compounds : Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in many biologically active compounds such as Crizotinib. This highlights its utility in the development of various biological agents (Kong et al., 2016).
Development of Molecular Structures
X-Ray Studies and Molecular Packing : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal the orientation and structure of molecules, important for understanding their behavior in different environments. This research contributes to the understanding of molecular packing in crystal structures (Didierjean et al., 2004).
Structural Analysis for Medicinal Chemistry : Structural analysis, as demonstrated in the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into molecular conformations, crucial for medicinal chemistry applications. Understanding dihedral angles and molecular planes aids in the development of more effective pharmaceuticals (Richter et al., 2009).
Synthesis and Derivative Development
Enantioselective Synthesis of Alkaloids : The compound's derivatives are used in the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, highlighting its versatility as a chiral building block for biologically active alkaloids (Passarella et al., 2005).
Synthesis of Piperidine Derivatives : The tert-butyl-4-oxopiperidine-1-carboxylate dimethylhydrazone is useful for preparing diverse piperidine derivatives, indicating its role in expanding the range of available piperidine-based compounds for various applications (Moskalenko & Boev, 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAMFNIEJDWGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121174 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286274-84-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




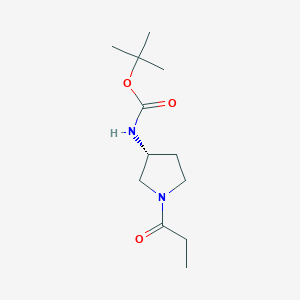
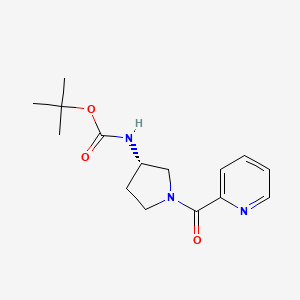
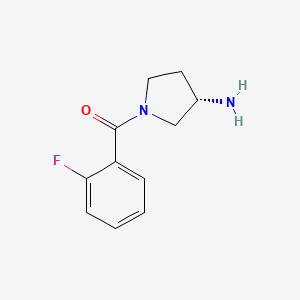




![(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate](/img/structure/B3027372.png)
